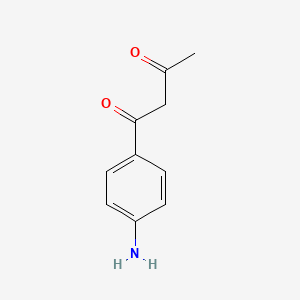
2-Chloro-5-ethoxy-3-(propan-2-yl)-2,3-dihydro-1,3,2-oxazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-ethoxy-3-(propan-2-yl)-2,3-dihydro-1,3,2-oxazaphosphole is a chemical compound that belongs to the class of oxazaphospholes These compounds are characterized by a five-membered ring containing oxygen, nitrogen, and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-ethoxy-3-(propan-2-yl)-2,3-dihydro-1,3,2-oxazaphosphole typically involves the reaction of appropriate starting materials under controlled conditions. One possible route could involve the reaction of a chloroalkylphosphine with an ethoxyamine derivative, followed by cyclization to form the oxazaphosphole ring. The reaction conditions may include specific solvents, temperatures, and catalysts to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-ethoxy-3-(propan-2-yl)-2,3-dihydro-1,3,2-oxazaphosphole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of phosphines or other reduced species.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst choices.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while substitution reactions could produce a variety of substituted oxazaphospholes.
Scientific Research Applications
2-Chloro-5-ethoxy-3-(propan-2-yl)-2,3-dihydro-1,3,2-oxazaphosphole may have applications in several scientific research areas, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical studies.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-ethoxy-3-(propan-2-yl)-2,3-dihydro-1,3,2-oxazaphosphole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-5-ethoxy-3-(propan-2-yl)-2,3-dihydro-1,3,2-oxazaphosphole may include other oxazaphospholes with different substituents, such as:
- 2-Chloro-5-methoxy-3-(propan-2-yl)-2,3-dihydro-1,3,2-oxazaphosphole
- 2-Chloro-5-ethoxy-3-(methyl)-2,3-dihydro-1,3,2-oxazaphosphole
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, physical properties, and potential applications. Comparing its properties with those of similar compounds can provide insights into its unique characteristics and potential advantages.
Properties
CAS No. |
63696-09-3 |
|---|---|
Molecular Formula |
C7H13ClNO2P |
Molecular Weight |
209.61 g/mol |
IUPAC Name |
2-chloro-5-ethoxy-3-propan-2-yl-1,3,2-oxazaphosphole |
InChI |
InChI=1S/C7H13ClNO2P/c1-4-10-7-5-9(6(2)3)12(8)11-7/h5-6H,4H2,1-3H3 |
InChI Key |
LROTVLRBOFJEDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN(P(O1)Cl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole](/img/structure/B14490467.png)
![2-[(3,7-Dimethylpentadec-4-EN-2-YL)oxy]oxane](/img/structure/B14490471.png)
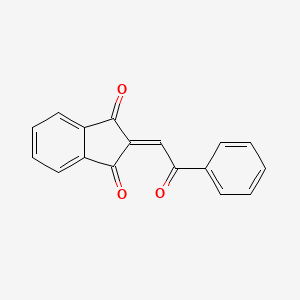
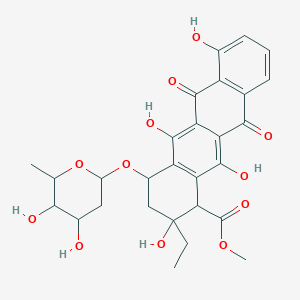
![9-Ethyl-9-azabicyclo[6.1.0]non-4-ene](/img/structure/B14490486.png)

![(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine](/img/structure/B14490491.png)
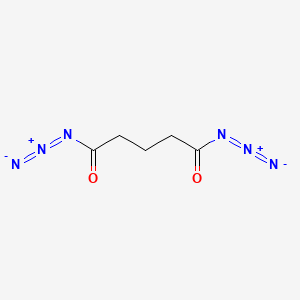
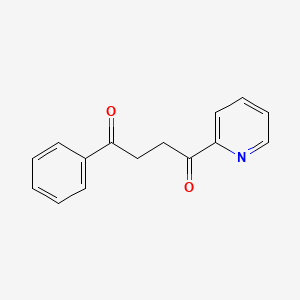
![(2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14490502.png)
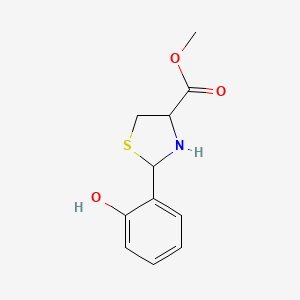
![5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B14490511.png)
